molecular formula C18H24O2 B12799400 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone CAS No. 605-57-2

4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone

Cat. No.: B12799400
CAS No.: 605-57-2
M. Wt: 272.4 g/mol
InChI Key: VSAHVVNEPMRFPK-UHFFFAOYSA-N
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Description

4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone typically involves multiple steps, including the formation of the phenanthrenone core and the introduction of the hydroxy and propynyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the phenanthrenone core.

    Hydroxylation reactions: to introduce the hydroxy group.

    Alkyne addition reactions: to introduce the propynyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: to accelerate reactions.

    Controlled temperature and pressure: conditions.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the phenanthrenone core to a more saturated structure.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield a ketone or aldehyde derivative.

    Reduction: may yield a more saturated hydrocarbon.

    Substitution: may yield various substituted phenanthrenones.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone exerts its effects depends on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: .

    Modulating signaling pathways: .

    Altering cellular processes: .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A simpler aromatic hydrocarbon.

    Phenanthrenone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4,4a,4b,5,6,7,8,8a,9,10-Decahydro-7-(1-hydroxy-1-methyl-2-propyn-1-yl)-2(3H)-phenanthrenone is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and applications.

Properties

CAS No.

605-57-2

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

7-(2-hydroxybut-3-yn-2-yl)-4,4a,4b,5,6,7,8,8a,9,10-decahydro-3H-phenanthren-2-one

InChI

InChI=1S/C18H24O2/c1-3-18(2,20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h1,11-12,14,16-17,20H,4-10H2,2H3

InChI Key

VSAHVVNEPMRFPK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1CCC2C(C1)CCC3=CC(=O)CCC23)O

Origin of Product

United States

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